1-(4-Ethylphenyl)hexan-1-amine
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Overview
Description
1-(4-Ethylphenyl)hexan-1-amine is an organic compound with the molecular formula C14H23N. It is a primary amine, characterized by the presence of an amine group (-NH2) attached to a hexane chain, which is further substituted by a 4-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 1-bromohexane with 4-ethylphenylamine in the presence of a base can yield this compound . Another method involves the reduction of nitro compounds to amines using reducing agents such as lithium aluminum hydride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-(4-Ethylphenyl)hexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Specific pathways involved may include neurotransmitter signaling and metabolic processes .
Comparison with Similar Compounds
1-Hexanamine: A primary aliphatic amine with a similar structure but lacking the 4-ethylphenyl group.
4-Ethylphenylamine: An aromatic amine with a similar substituent but a different overall structure.
Uniqueness: 1-(4-Ethylphenyl)hexan-1-amine is unique due to the combination of its aliphatic and aromatic components, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with both hydrophobic and hydrophilic environments .
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
1-(4-ethylphenyl)hexan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-5-6-7-14(15)13-10-8-12(4-2)9-11-13/h8-11,14H,3-7,15H2,1-2H3 |
InChI Key |
YWOUMZBJHPLNAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)CC)N |
Origin of Product |
United States |
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